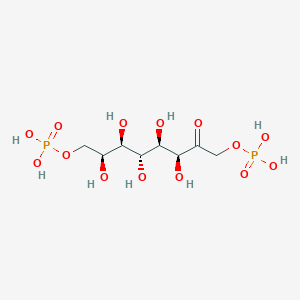

D-glycero-D-altro-Octulose 1,8-bisphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-glycero-D-altro-Octulose 1,8-bisphosphate: is a ketooctose derivative that carries two phosphate substituents at positions 1 and 8 . This compound is part of the octulose family, which are eight-carbon monosaccharides found in various organisms, including plants, bacteria, yeast, and animals . Despite being identified many years ago, the metabolic function of octulose compounds has not been extensively explored .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D-glycero-D-altro-Octulose 1,8-bisphosphate can be synthesized through the aldol addition of dihydroxyacetone phosphate and ribose 5-phosphate, catalyzed by the enzyme fructose bisphosphate aldolase . Additionally, transketolase-catalyzed reactions involving β-hydroxypyruvate and appropriately labeled aldohexose 6-phosphates can also produce this compound .

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. Most of the synthesis methods are based on laboratory-scale enzymatic reactions .

Analyse Chemischer Reaktionen

Types of Reactions: D-glycero-D-altro-Octulose 1,8-bisphosphate undergoes various biochemical reactions, primarily within the pentose phosphate pathway. It can participate in phosphorylation and dephosphorylation reactions, catalyzed by specific phosphotransferases and phosphatases .

Common Reagents and Conditions:

Phosphorylation: Catalyzed by phosphotransferases, such as D-altro-heptulose 7-phosphotransferase.

Dephosphorylation: Catalyzed by selective octulose bisphosphatases.

Major Products: The major products formed from these reactions include other phosphorylated sugars and intermediates of the pentose phosphate pathway .

Wissenschaftliche Forschungsanwendungen

Chemistry: D-glycero-D-altro-Octulose 1,8-bisphosphate is used as a model compound to study the pentose phosphate pathway and its role in cellular metabolism .

Biology: In biological research, this compound is used to investigate the metabolic pathways in plants and microorganisms, particularly in the context of photosynthesis and carbon fixation .

Medicine: Research has shown that octulose compounds, including this compound, may have potential benefits in nutrition and healthcare due to their role in reactive oxygen species scavenging .

Wirkmechanismus

D-glycero-D-altro-Octulose 1,8-bisphosphate exerts its effects primarily through its involvement in the pentose phosphate pathway. It acts as an intermediate in the pathway, participating in phosphorylation and dephosphorylation reactions that are crucial for cellular metabolism . The enzyme D-altro-heptulose 7-phosphotransferase catalyzes the transfer of phosphate groups between octulose and heptulose phosphates, facilitating the compound’s role in metabolic processes .

Vergleich Mit ähnlichen Verbindungen

- D-glycero-D-ido-octulose-1,8-bisphosphate

- D-glycero-D-manno-octulose

- D-glycero-L-galacto-octulose

- L-glycero-L-galacto-octulose

Uniqueness: D-glycero-D-altro-Octulose 1,8-bisphosphate is unique due to its specific configuration and the positions of its phosphate groups. This configuration allows it to participate in specific biochemical reactions that other octulose isomers may not be able to .

Eigenschaften

CAS-Nummer |

16656-02-3 |

|---|---|

Molekularformel |

C8H18O14P2 |

Molekulargewicht |

400.17 g/mol |

IUPAC-Name |

[(2S,3R,4R,5R,6S)-2,3,4,5,6-pentahydroxy-7-oxo-8-phosphonooxyoctyl] dihydrogen phosphate |

InChI |

InChI=1S/C8H18O14P2/c9-3(1-21-23(15,16)17)5(11)7(13)8(14)6(12)4(10)2-22-24(18,19)20/h3,5-9,11-14H,1-2H2,(H2,15,16,17)(H2,18,19,20)/t3-,5+,6+,7+,8-/m0/s1 |

InChI-Schlüssel |

FQNLKWXILWAYPZ-RMJYWKLSSA-N |

SMILES |

C(C(C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O)O)OP(=O)(O)O |

Isomerische SMILES |

C([C@@H]([C@H]([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O)O)OP(=O)(O)O |

Kanonische SMILES |

C(C(C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O)O)OP(=O)(O)O |

Synonyme |

D-glycero-D-altro-octulose 1,8-bisphosphate |

Herkunft des Produkts |

United States |

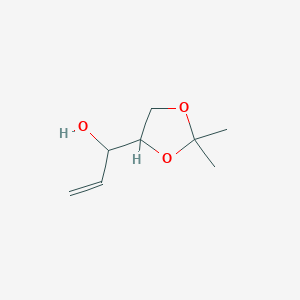

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.